3-ethyl-1H-pyrazole-4-sulfonyl fluoride
Description
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABJBYUYXFLMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-ethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is the reaction of 3-ethyl-1H-pyrazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamide, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include pyrazole N-oxides.
Reduction: Products include reduced pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
Sulfonyl Fluorides: Sulfonyl fluorides are valuable in several research areas:
- ** изучения ингибиторов ферментов:** Sulfonyl fluorides can be used to develop activity-based probes and inhibitors targeting enzymes, particularly serine hydrolases . These probes help in identifying new drug targets and understanding enzyme functions.
- пептидные исследования: Sulfonyl fluorides are used as reactive groups in peptide modification and bioconjugation . They can be used to label and modify peptides for various biological applications.
Substituted Pyrazoles: Pyrazole derivatives, including those with sulfur substituents, exhibit significant applications:
- Agrochemicals: Sulfur-substituted pyrazoles are useful intermediates in manufacturing agriculturally and insecticidally active ingredients . For instance, C4-trifluorosulfinyl-substituted pyrazoles are key structural fragments in insecticides and arachnicides .
- Pharmaceuticals: Pyrazole derivatives are also used in synthesizing pharmaceutically active compounds . Phenyl-substituted amino-1H-pyrazoles and their derivatives exhibit high biological activities and are used as intermediates in synthesis .
- Cosmetics: Polymers, including those containing pyrazole derivatives, are applied as film formers, fixatives, and rheology modifiers in cosmetics . They contribute to the stability, safety, and efficacy of cosmetic products .
Case Studies and Research Findings
-
Synthesis of Pyrazole Derivatives:
- A process for manufacturing sulfur-substituted pyrazole derivatives involves introducing a sulfur-containing group at the C4-carbon of a pyrazole compound to replace a leaving group . This is crucial in creating agriculturally, insecticidally, or pharmaceutically active pyrazoles .
- For example, 5-amino-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile can be reacted with 2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene to produce 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulfinylpyrazole, an important compound in agrochemical research .
-
Biological Activities of Pyrazoles:
- Phenyl-substituted 3(5)-amino-1H-pyrazoles and their derivatives exhibit high biological activities and are used as intermediates in synthesis . Specific compounds like 5-Amino-3-(4-chlorophenyl)-1H-pyrazole and 5-Amino-3-(2-methoxyphenyl)-1H-pyrazole have been synthesized and characterized, demonstrating their potential in biological applications .
- ** Palladium-Catalyzed Conversion:**
-
Cosmetic Applications:
- Experimental designs are used to optimize cosmetic formulations, with raw materials like cetearyl alcohol and acrylates/C10-30 alkylacrylate crosspolymer affecting rheological parameters . The addition of soy lecithin impacts consistency, stickiness, oiliness, and moisturizing effects, demonstrating the role of specific compounds in cosmetic efficacy .
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Reactivity : Sulfonyl fluorides (e.g., the target compound) are generally more hydrolytically stable than sulfonyl chlorides (e.g., 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride) , making them preferable for applications requiring prolonged stability.
- Substituent Effects : The ethyl group at the pyrazole 3-position in the target compound provides moderate steric bulk compared to the trifluoromethyl group in ’s derivative, which may influence electronic properties and binding interactions.
* Calculated based on formula C₅H₇ClN₂O₂S: 12×5 + 1×7 + 35.45 (Cl) + 14×2 + 16×2 + 32.07 (S) = 194.52 g/mol.
Derivatives with Substituted Pyrazole Moieties
Key Observations :
- Functional Group Diversity: The target compound’s sulfonyl fluoride contrasts with methylsulfonyl groups in and , which are non-halogenated and less reactive. Methylsulfonyl derivatives may serve as stable intermediates in drug synthesis.
- Molecular Weight and Complexity : The target compound (178.18 g/mol) is significantly lighter than aryl-substituted derivatives (e.g., 290.26 g/mol in ), suggesting better solubility or bioavailability.
* Estimated from molecular formulas in .
Pharmacologically Evaluated Pyrazole Sulfonates
highlights pyrazole-4-carboxylate derivatives (e.g., 3-methylsulfonyl-1-phenyl-1H-pyrazole-4-carboxylates) tested for analgesic and anti-inflammatory activity . Key differences include:
- Sulfonyl Fluoride vs. Methylsulfonyl : The fluoride group may enhance metabolic stability compared to methylsulfonyl, which is less electronegative.
- Substituent Positioning : The ethyl group at position 3 in the target compound may alter steric interactions compared to phenyl or ester groups in ’s derivatives.
Biological Activity
3-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound (CHFNOS) features a pyrazole ring substituted with an ethyl group and a sulfonyl fluoride moiety. Its structural formula is represented as follows:
This compound is characterized by its ability to act as a reactive electrophile, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of butyrylcholinesterase (BuChE). A related study on fluorosulfate-containing pyrazole heterocycles showed that compounds similar to this compound can selectively inhibit BuChE, which is relevant for Alzheimer's disease treatment. The compound demonstrated an IC value of 0.79 μM against BuChE, indicating strong inhibitory potential .
Neuroprotective Effects
In vivo studies have shown that compounds with similar structures can provide neuroprotection. For instance, the selective inhibition of BuChE was associated with improved cognitive function in animal models subjected to amyloid beta-induced cognitive impairment . This suggests that this compound may have therapeutic potential in neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. The sulfonyl fluoride group enhances the compound's reactivity, allowing it to form covalent bonds with target enzymes. This interaction can lead to the modulation of various biochemical pathways, particularly those involved in neurotransmission and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring can significantly affect its potency and selectivity for various targets. For example, substituents at positions 1 and 3 of the pyrazole ring have been shown to influence BuChE inhibition efficacy .
| Substituent Position | Effect on Activity |
|---|---|
| 1 | Increased BuChE inhibition |
| 3 | Enhanced neuroprotective effects |
| 4 | Modulates enzyme specificity |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
- Neuroprotective Studies : In behavioral studies involving mice, compounds similar to this compound improved cognitive function in models of Alzheimer’s disease by inhibiting cholinesterase activity .
- Inflammation Studies : Research indicated that certain derivatives could inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
